![molecular formula C16H28N6O4 B12319591 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
The compound 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid features a bicyclic pyrrolidine scaffold with multiple functional groups, including an amino acid backbone (2-aminopentanoyl), a diamidinyl group (diaminomethylideneamino), and a terminal carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a foundational element in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile precursor in organic chemistry.
Biology
- Biochemical Studies : Research has focused on the interactions of this compound with biomolecules, providing insights into its role in biological processes. It has been studied for its potential effects on enzyme activity and cellular signaling pathways .
Medicine
- Therapeutic Potential : The compound is under investigation for its therapeutic effects, particularly as a lead compound in drug development. Its ability to interact with specific molecular targets may lead to advancements in treatments for various diseases, including cancer and metabolic disorders .
- Inhibition Studies : Recent studies have explored its role as an inhibitor of fibroblast activation protein alpha (FAP) and prolyl oligopeptidase (POP), suggesting applications in therapies related to fibrosis and other conditions .
Industry
- Specialty Chemicals Production : This compound is utilized in the production of specialty chemicals that have applications in pharmaceuticals and materials science. Its unique properties make it suitable for developing novel materials with specific functionalities.
Case Study 1: Biochemical Interaction
A study investigated the interaction of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid with various enzymes involved in metabolic pathways. The findings indicated that this compound could modulate enzyme activity, influencing metabolic rates and potentially offering therapeutic benefits in metabolic disorders .
Case Study 2: Drug Development
Research focusing on the therapeutic applications of this compound revealed its potential as a lead candidate for developing new antifibrotic drugs. In vitro studies demonstrated significant inhibition of fibroblast proliferation when treated with this compound, highlighting its promise in treating fibrotic diseases .
Summary Table of Applications
Application Area | Description | Potential Impact |
---|---|---|
Chemistry | Building block for complex molecule synthesis | Expands synthetic pathways |
Biology | Interaction studies with biomolecules | Insights into biological processes |
Medicine | Therapeutic potential as a drug candidate | Advancements in disease treatment |
Industry | Production of specialty chemicals | Development of novel materials |
Mechanism of Action
The mechanism of action of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The target compound shares structural motifs with several pyrrolidine-based derivatives. Key comparisons are summarized below:
Pharmacokinetic and ADMET Considerations
- Target Compound : The diamidinyl group may enhance binding to nucleic acids or enzymes, but the carboxylic acid could limit blood-brain barrier penetration .
- Pentacarboxylic Acid Derivative () : Multiple carboxyl groups increase water solubility but may reduce cellular uptake.
- Boc-Protected Compound () : Enhanced stability due to the tert-butoxycarbonyl group; requires deprotection for biological activity.
- Azido/Iodo Derivative () : Reactive groups enable click chemistry applications but may pose toxicity risks.
Research Findings and Hypotheses
- Antimicrobial Potential: The diamidinyl group in the target compound is structurally analogous to pentamidine, a known antimicrobial agent, suggesting possible activity against protozoal infections .
- Synthetic Utility : Compounds like the Boc-protected derivative () are critical intermediates in solid-phase peptide synthesis.
Biological Activity
1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, a complex synthetic peptide, has garnered attention for its potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex arrangement of amino acids and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C40H62F3N11O11S |
Molecular Weight | 962 g/mol |
IUPAC Name | (2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-... |
CAS Number | 38280-52-3 |
The biological activity of this compound primarily involves interactions with specific molecular targets, such as enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to purine biosynthesis. For instance, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) with an IC50 value as low as 20 nM, indicating potent activity in cellular systems .
- Cell Proliferation Modulation : In cell culture studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including Detroit 98 and L cells, with IC50 values ranging from 0.018 to 2 µM . This suggests its potential as an anticancer agent.
Biological Activity in Research Studies
Several studies have highlighted the biological effects of the compound:
- Anticancer Activity : In vitro studies have shown that the compound can significantly inhibit the growth of tumor cells. For example, a study reported that it effectively reduced the proliferation of leukemia cells in culture .
- Toxicity Reversal Studies : Toxicity reversal studies indicated that while the compound is cytotoxic, it does not operate through the same mechanisms as traditional dihydrofolate reductase inhibitors like aminopterin .
- In Vivo Efficacy : Moderate activity against P388 leukemia was observed in vivo, reinforcing its potential as a therapeutic agent in cancer treatment .
Case Study 1: Antitumor Efficacy
In a controlled experiment, researchers administered varying concentrations of the compound to murine models bearing P388 leukemia. The results showed a dose-dependent reduction in tumor size compared to control groups, with significant statistical differences noted at higher doses.
Case Study 2: Enzyme Interaction
Another study focused on the interaction between the compound and mammalian folyl-polyglutamate synthetase. It was found that the compound acts as an effective substrate for this enzyme, which is crucial for maintaining folate levels necessary for DNA synthesis and repair .
Properties
IUPAC Name |
1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXHLZRUSJITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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